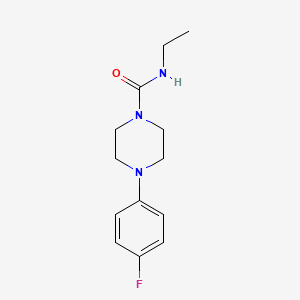

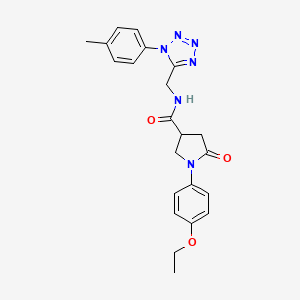

![molecular formula C14H14ClN3O4 B2685735 ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate CAS No. 477853-54-6](/img/structure/B2685735.png)

ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate is a chemical compound with the molecular formula C14H14ClN3O4 . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

The molecular weight of ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate is 323.73 . Unfortunately, other physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

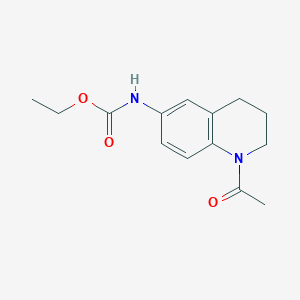

Synthesis of Imidazolone Derivatives : Ethyl carbamates like the one are used in the synthesis of imidazolone derivatives. These derivatives are synthesized via Michael addition followed by substitution and cyclization reactions. Imidazolones have potential applications in medicinal chemistry due to their biological activities (Bezenšek et al., 2012).

Chiral vicinal diacylamines Synthesis : Ethyl carbamates are involved in the synthesis of chiral vicinal diacylamines through Bamberger ring cleavage. This process is significant in the production of complex organic compounds with specific chirality, which is important in pharmaceuticals (Altman et al., 1990).

Formation of Schiff and Mannich Bases : Ethyl carbamates are used in reactions leading to the formation of Schiff and Mannich bases of isatin derivatives, which are crucial in synthesizing a range of biologically active compounds (Bekircan & Bektaş, 2008).

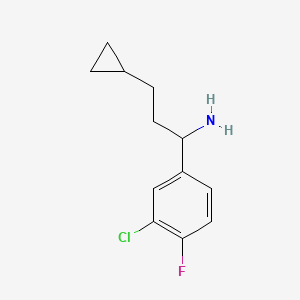

Polymorph Study : The compound has been used in the study of polymorphs of N-ethoxycarbonyl-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea. This research is essential in understanding the crystallographic and molecular structure of these compounds, which has implications in material science and drug design (Dolzhenko et al., 2010).

Prevention of Ethyl Carbamate Accumulation : Ethyl carbamate, related to the compound , has been studied extensively due to its presence in alcoholic beverages and potential carcinogenicity. Research is focused on developing methods to reduce its levels, which is critical for food safety and industry standards (Zhao et al., 2013).

Photodegradation Studies : Ethyl N-phenyl-carbamate, a related compound, has been studied for its photodegradation products, providing insights into environmental degradation processes and the stability of carbamate compounds under exposure to light (Beachell & Chang, 1972).

Analytical Chemistry in Food and Beverages : Ethyl carbamate is a focus of study in the context of food and environmental toxicology, leading to the development of analytical methods for its detection in food products. This research is vital for ensuring food safety and regulatory compliance (Gowd et al., 2018).

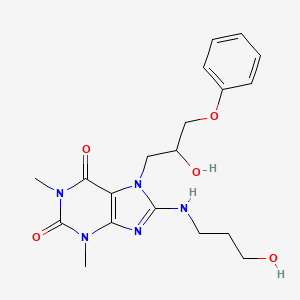

Propiedades

IUPAC Name |

ethyl N-[(3E)-3-[(4-chlorophenyl)methoxyimino]-2-cyanopropanoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4/c1-2-21-14(20)18-13(19)11(7-16)8-17-22-9-10-3-5-12(15)6-4-10/h3-6,8,11H,2,9H2,1H3,(H,18,19,20)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAGMFWYXNBLDA-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(C=NOCC1=CC=C(C=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2685657.png)

![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)

![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2685674.png)